molecular formula C21H23N3O4 B8398191 5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol

5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol

Cat. No.: B8398191
M. Wt: 381.4 g/mol
InChI Key: RXZMMWXBCMVUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C21H23N3O4/c1-27-18-6-3-14(12-19(18)28-2)21(26)24-9-7-23(8-10-24)16-4-5-17-15(11-16)13-20(25)22-17/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,25)

InChI Key

RXZMMWXBCMVUIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)C4)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dimethoxybenzoic acid (2.6 g) and 1.65 g of 1,8-diazabicyclo[5,4,0]undecene-7 were added to 100 ml of DMF and to the mixture was added dropwise 1.5 ml of isobutyl chloroformate with ice-cooling externally with stirring. After completion of addition, the mixture was stirred for 30 minutes. To the mixture was added 40 ml of DMF solution containing 2.16 g of 5-(1-piperazinyl)oxindol and the mixture was stirred at room temperature for 5 hours. After completion of reaction, the solvent was removed by distillation. The residue was extracted with 300 ml of chloroform and the extract was washed with a diluted aqueous solution of sodium hydrogencarbonate, water, diluted hydrochloric acid and water, successively. Chloroform was removed by distillation and the residue was recrystallized from methanol to give 1.6 g of 5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]oxindol.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazabicyclo[5,4,0]undecene-7
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-(1-Piperazinyl)oxindol.hydrobromide (2.0 g) was suspended in 30 ml of N,N-dimethylformamide (DMF), and 2.3 ml of triethylamine was added thereto subsequently. The mixture was cooled to 0° to 5° C. To the mixture was added dropwise 5 ml of DMF solution containing 1.5 g of 3,4-dimethoxybenzoyl chloride at the same temperature as above with stirring. After completion of addition, the mixture was stirred at room temperature for one hour. The reaction mixture was poured into a large amount of water and extracted with chloroform. After washing with water, the extract was dried over anhydrous sodium sulfate and chloroform was removed by distillation. The residue was purified by silica-gel column chromatography (eluent: chloroform:methanol=100:1) and recrystallized from methanol to give 1.5 g of 5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]oxindol.
Name
5-(1-Piperazinyl)oxindol.hydrobromide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

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